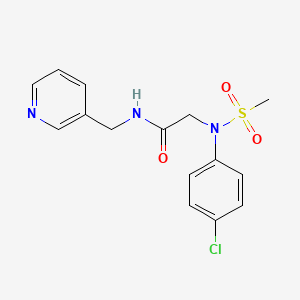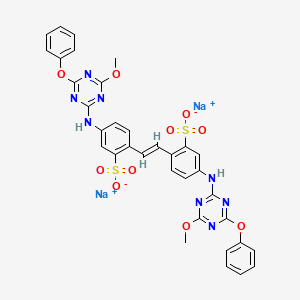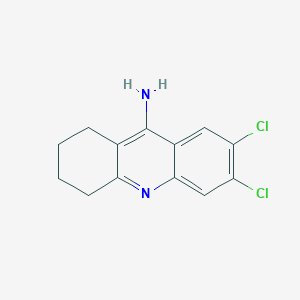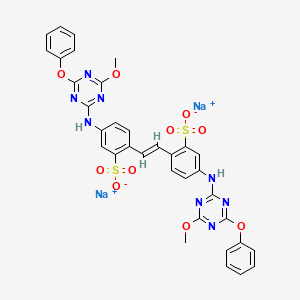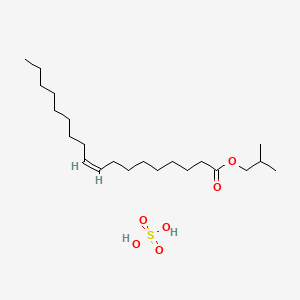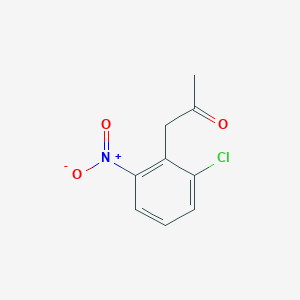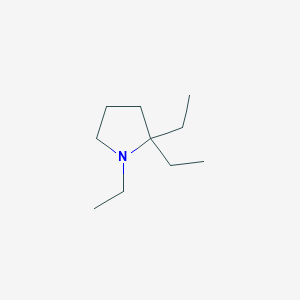
1,2,2-Triethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Triethylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with three ethyl groups attached to the second carbon atom. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry and organic synthesis due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,2-Triethylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the ethyl halide, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2-Triethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl halides, alkylating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
1,2,2-Triethylpyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of 1,2,2-triethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound with a simpler structure.
1,2,2-Triethylpyrrolidine: Distinguished by the presence of three ethyl groups, which enhance its steric and electronic properties.
Pyrrolizines: Compounds with fused pyrrolidine rings, exhibiting different biological activities.
Uniqueness: this compound’s unique structural features, such as the three ethyl groups, contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
89214-92-6 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1,2,2-triethylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-10(5-2)8-7-9-11(10)6-3/h4-9H2,1-3H3 |
Clé InChI |
HGXVMCTWXVDSJU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCN1CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


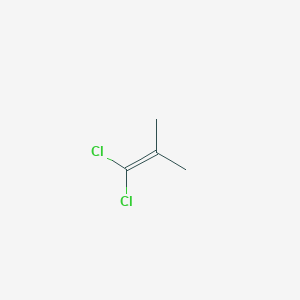

![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
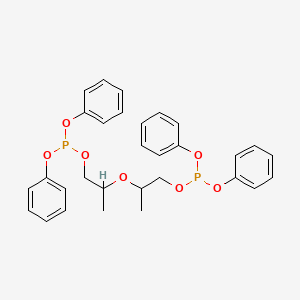
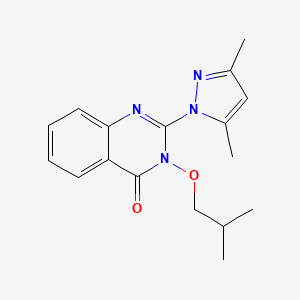
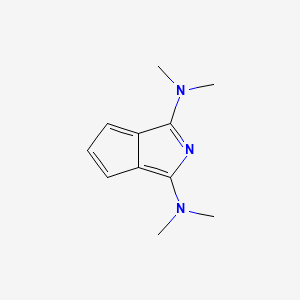
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)

